1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea
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Overview
Description
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea” is a complex organic molecule that contains an imidazo[1,2-b]pyrazole core . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, especially functionalization reactions . These reactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development . Researchers have made significant progress in synthetic methods related to this compound. Its reactivity and multifarious biological activity make it an attractive candidate for drug discovery.
- A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been explored. This method allows for the divergent synthesis of either C–H alkenylation products or indazole products . Such functionalization strategies are valuable for designing new molecules with specific properties.
- Novel compounds containing 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were synthesized and evaluated as potential tubulin polymerization inhibitors and anticancer agents. These compounds showed promise in inhibiting cancer cell growth .
- Imidazo[1,2-b]pyridazine diaryl urea derivatives exhibited significant anti-proliferative activity, especially against non-small cell lung cancer cell lines (A549 and H460). Some of these compounds also demonstrated mTOR inhibitory activity .
- Recent advances in radical reactions have enabled the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods expand the synthetic toolbox for accessing diverse imidazo[1,2-a]pyrazine derivatives .
Organic Synthesis and Drug Development
C–H Bond Functionalization
Tubulin Polymerization Inhibition and Anticancer Activity
Anti-Proliferative Activity Against Non-Small Cell Lung Cancer
Radical Reactions for Direct Functionalization
Mechanism of Action
Target of Action
Similar compounds with an imidazo[1,2-a]pyridine structure have been reported to act as inhibitors of dyrk1a , a kinase involved in various cellular processes including cell cycle regulation and neuronal differentiation .
Mode of Action
It’s known that compounds with similar structures can undergo rh(iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Given its potential inhibitory action on dyrk1a , it could impact pathways regulated by this kinase, such as the cell cycle and neuronal differentiation pathways.
Result of Action
If it acts as an inhibitor of dyrk1a , it could potentially influence cell cycle regulation and neuronal differentiation.
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGIURGAAGTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea |
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